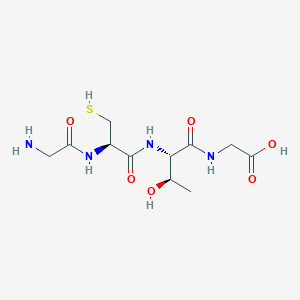
Glycyl-L-cysteinyl-L-threonylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-cysteinyl-L-threonylglycine is a tetrapeptide composed of glycine, cysteine, threonine, and another glycine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-cysteinyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale, purity, and cost considerations.
化学反応の分析
Types of Reactions
Glycyl-L-cysteinyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Carbodiimides like DCC or DIC are used for coupling reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptide bonds.
科学的研究の応用
Glycyl-L-cysteinyl-L-threonylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
作用機序
The mechanism of action of Glycyl-L-cysteinyl-L-threonylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, which play a crucial role in protein folding and stability. The peptide may also interact with enzymes and receptors, influencing various biological processes.
類似化合物との比較
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.
Cyclo(-L-glycyl-L-2-allylproline): A synthetic analog of cyclic glycine-proline.
Uniqueness
Glycyl-L-cysteinyl-L-threonylglycine is unique due to its specific sequence and the presence of cysteine and threonine residues, which confer distinct chemical and biological properties
特性
CAS番号 |
887926-57-0 |
|---|---|
分子式 |
C11H20N4O6S |
分子量 |
336.37 g/mol |
IUPAC名 |
2-[[(2S,3R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H20N4O6S/c1-5(16)9(11(21)13-3-8(18)19)15-10(20)6(4-22)14-7(17)2-12/h5-6,9,16,22H,2-4,12H2,1H3,(H,13,21)(H,14,17)(H,15,20)(H,18,19)/t5-,6+,9+/m1/s1 |
InChIキー |
PDJLPFUOLUNWSL-JHEQGTHGSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CS)NC(=O)CN)O |
正規SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)C(CS)NC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)
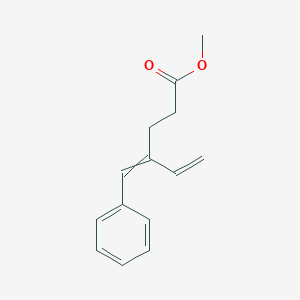
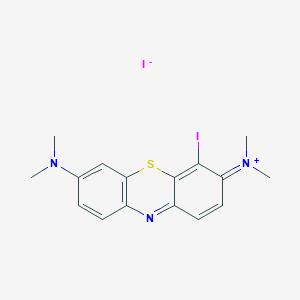
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)
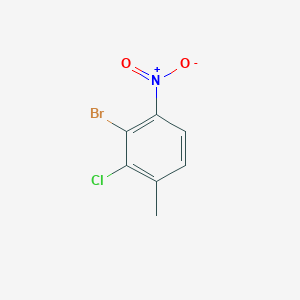
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)

![1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12612158.png)
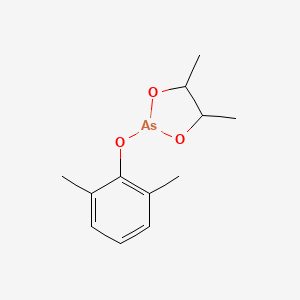
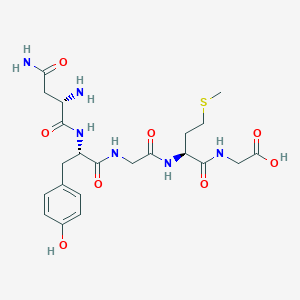

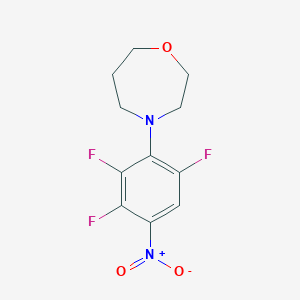
![Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-](/img/structure/B12612195.png)
